molecular formula C14H19NO6 B097941 2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester CAS No. 15772-26-6

2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester

Cat. No.: B097941
CAS No.: 15772-26-6
M. Wt: 279.29 g/mol
InChI Key: PTTYCKUPSLRLBP-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neucef, also known as cefadroxil, is a first-generation cephalosporin antibiotic. It is a semi-synthetic oral antibiotic that is acid-stable and belongs to the cephalosporin family of drugs. Neucef is used to treat various bacterial infections, including urinary tract infections, skin and skin structure infections, pharyngitis, and tonsillitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neucef is synthesized through a semi-synthetic process that involves the modification of cephalosporin C. The synthesis typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Neucef involves large-scale fermentation processes to produce cephalosporin C, followed by chemical modification to obtain cefadroxil. The process includes purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Neucef undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Neucef has a wide range of scientific research applications, including:

Mechanism of Action

Neucef exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins. Neucef may also interfere with an autolysin inhibitor, further promoting cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neucef is unique due to its superior pharmacokinetic profile compared to other first-generation cephalosporins. It has a longer half-life, allowing for less frequent dosing, and is effective against a broader range of bacterial strains .

Properties

CAS No.

15772-26-6

Molecular Formula

C14H19NO6

Molecular Weight

279.29 g/mol

IUPAC Name

(Z)-4-[2-[N-(2-hydroxyethyl)anilino]ethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H17NO5/c16-10-8-15(12-4-2-1-3-5-12)9-11-20-14(19)7-6-13(17)18/h1-7,16H,8-11H2,(H,17,18)/b7-6-

InChI Key

PTTYCKUPSLRLBP-SREVYHEPSA-N

SMILES

C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)N(CCO)CCOC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O

15772-26-6

Origin of Product

United States

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